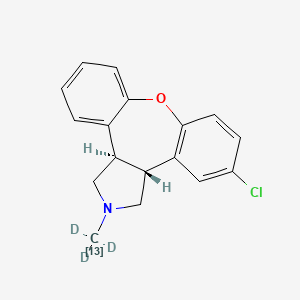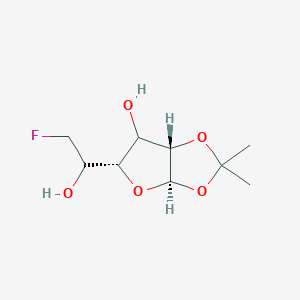
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives followed by selective fluorination. One common synthetic route starts with 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose, which is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions
Chemical Reactions Analysis
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has several scientific research applications:
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The fluorine atom in the compound can influence the reactivity and binding affinity of the molecule, thereby affecting its biological activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is a precursor in the synthesis of this compound and shares similar protective groups.
1,2-O-Isopropylidene-alpha-D-xylofuranose: Another protected carbohydrate derivative used in similar synthetic applications.
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and biological properties compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
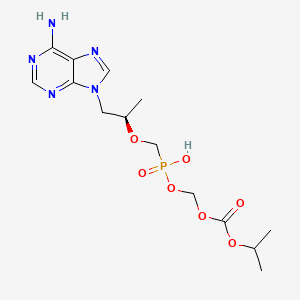
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
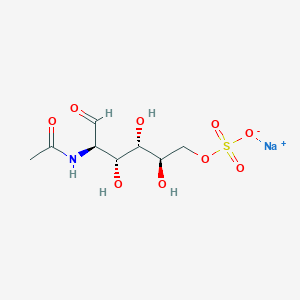
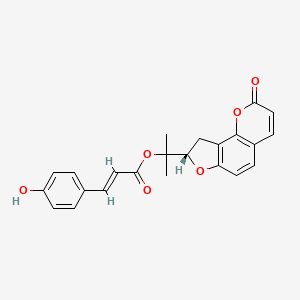

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)

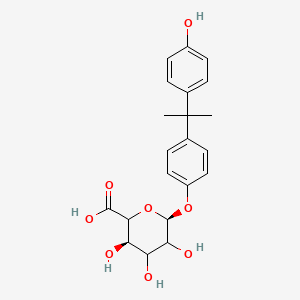
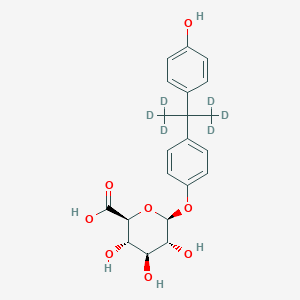
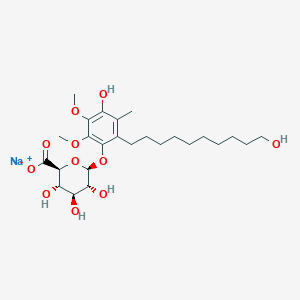
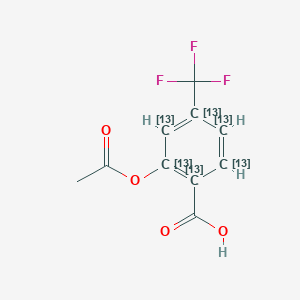
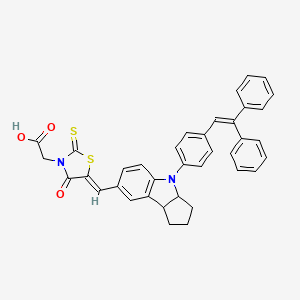
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
